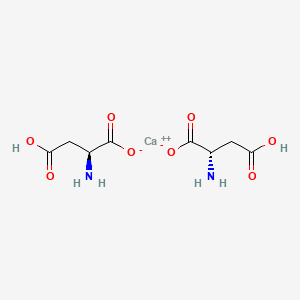

![molecular formula C₁₃H₁₉N₅OS B1663505 (3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL CAS No. 653592-04-2](/img/structure/B1663505.png)

(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL

説明

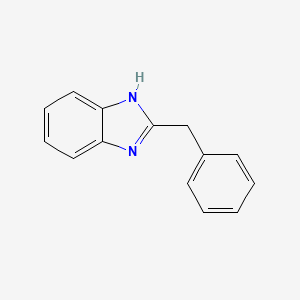

(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" in scientific literature.

科学的研究の応用

Enzyme Inhibition

This compound has been identified as an inhibitor of the enzyme 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for bacterial growth and survival. By inhibiting this enzyme, the compound could be used to explore new antibacterial agents.

Pharmacodynamics

Although the pharmacodynamics of this compound are not well-documented, its structure suggests potential interactions with biological systems. The presence of a pyrrolopyrimidine moiety indicates that it may interact with nucleic acids or enzymes involved in DNA synthesis .

Chemical Taxonomy

Belonging to the class of organic compounds known as pyrrolopyrimidines, this compound is part of a family of molecules that contain a pyrrole ring fused to a pyrimidine . This structural feature is significant for binding to various biological targets, making it a valuable scaffold for drug design.

Binding Affinity

BindingDB reports a Ki value of 24nM for this compound, indicating a high binding affinity to its target enzyme . This data is crucial for understanding the potency of the compound and its potential as a lead compound in drug discovery.

Molecular Modeling

The compound’s structure allows for 3D modeling and simulation studies to predict its behavior in biological systems. Researchers can use this data to design analogs with improved efficacy and reduced toxicity .

Bronsted Base Properties

As a Bronsted base, this compound has the ability to accept protons, which could be exploited in catalysis research. Understanding its basicity can lead to applications in synthetic chemistry and enzyme mimetics .

Drug Discovery

The unique structure of this compound makes it a candidate for drug discovery, especially in targeting diseases where pyrrolopyrimidine-related pathways are implicated. Its potential roles in cancer therapy, antiviral treatments, and neurological disorders could be explored further .

Biochemical Pathways

While specific biochemical pathways involving this compound have not been detailed, its structural components suggest it could play a role in nucleotide metabolism or as a modulator of biochemical signaling pathways .

特性

IUPAC Name |

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMDFGHOCNNOE-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

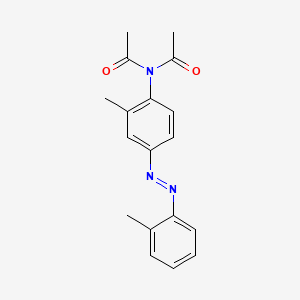

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

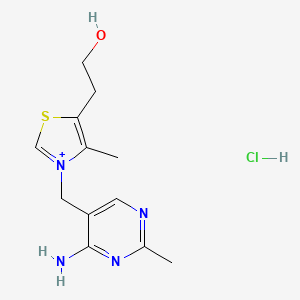

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

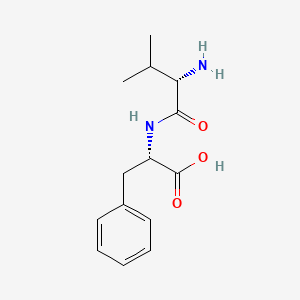

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)